molecular formula C12H19NO3 B2434473 tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate CAS No. 2201551-76-8

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate

Cat. No.: B2434473
CAS No.: 2201551-76-8
M. Wt: 225.288
InChI Key: SJFNZDNTKFCWMP-UHFFFAOYSA-N
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Description

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound is primarily used in research settings, particularly in the fields of organic chemistry and medicinal chemistry, due to its distinctive structural features and reactivity .

Scientific Research Applications

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Mechanism of Action

The mechanism of action of tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with various molecular targets. The compound’s bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity towards biological targets. The acetyl and carbamate groups can participate in hydrogen bonding and other interactions, modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)carbamate
  • tert-butyl N-(3-aminobicyclo[1.1.1]pentanyl)carbamate

Uniqueness

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to its specific acetyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of the acetyl group can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8(14)11-5-12(6-11,7-11)13-9(15)16-10(2,3)4/h5-7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFNZDNTKFCWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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